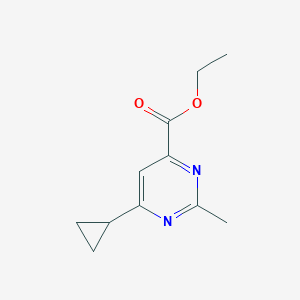

Ethyl 6-cyclopropyl-2-methylpyrimidine-4-carboxylate

Description

Properties

IUPAC Name |

ethyl 6-cyclopropyl-2-methylpyrimidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c1-3-15-11(14)10-6-9(8-4-5-8)12-7(2)13-10/h6,8H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKGKVLVHVVFMFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=NC(=C1)C2CC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

Ethyl 6-cyclopropyl-2-methylpyrimidine-4-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of Ethyl 6-Cyclopropyl-2-methylpyrimidine-4-carboxylate

Ethyl 6-cyclopropyl-2-methylpyrimidine-4-carboxylate belongs to the class of pyrimidine derivatives, which are known for their diverse biological activities, including anti-inflammatory, antibacterial, and anticancer properties. The compound's unique cyclopropyl moiety contributes to its reactivity and interaction with biological targets.

The biological activity of ethyl 6-cyclopropyl-2-methylpyrimidine-4-carboxylate can be attributed to its ability to interact with various enzymes and receptors. Specifically, it has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes. The inhibition of COX enzymes leads to a decrease in prostaglandin E2 (PGE2) production, a key mediator of inflammation .

Structure-Activity Relationship (SAR)

Understanding the SAR of ethyl 6-cyclopropyl-2-methylpyrimidine-4-carboxylate is essential for optimizing its biological activity. Research indicates that modifications to the pyrimidine ring and substituents can significantly influence potency and selectivity against specific targets. For example, the introduction of electron-donating groups enhances anti-inflammatory activity by improving binding affinity to COX enzymes .

Anti-inflammatory Activity

A study assessing the anti-inflammatory effects of various pyrimidine derivatives reported that ethyl 6-cyclopropyl-2-methylpyrimidine-4-carboxylate exhibited significant inhibition of COX-2 activity. The half-maximal inhibitory concentration (IC50) values were comparable to established anti-inflammatory drugs such as celecoxib .

| Compound | IC50 (μM) | Activity Type |

|---|---|---|

| Ethyl 6-cyclopropyl-2-methylpyrimidine-4-carboxylate | 0.04 ± 0.01 | COX-2 Inhibition |

| Celecoxib | 0.04 ± 0.01 | COX-2 Inhibition |

| Indomethacin | 9.17 | COX Inhibition |

Antibacterial Activity

In addition to anti-inflammatory properties, ethyl 6-cyclopropyl-2-methylpyrimidine-4-carboxylate has demonstrated antibacterial activity against various strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate its effectiveness in inhibiting bacterial growth.

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0048 |

| Escherichia coli | 0.0195 |

| Bacillus subtilis | 0.0098 |

Case Studies

- Anti-inflammatory Effects : A recent study examined the effects of ethyl 6-cyclopropyl-2-methylpyrimidine-4-carboxylate in a carrageenan-induced paw edema model in rats. The compound significantly reduced edema compared to control groups, indicating potent anti-inflammatory properties .

- Antibacterial Efficacy : Another study assessed the antibacterial efficacy of the compound against clinical isolates of S. aureus and E. coli, demonstrating rapid bactericidal activity within hours of exposure .

Scientific Research Applications

Ethyl 6-cyclopropyl-2-methylpyrimidine-4-carboxylate is an organic compound belonging to the pyrimidine family. It has a molecular weight of 206.24 g/mol . The compound features a cyclopropyl group at the 6-position and a carboxylate ester at the 4-position.

Scientific Research Applications

Ethyl 6-cyclopropyl-2-methylpyrimidine-4-carboxylate is primarily utilized in research settings for its potential in pharmaceutical development and biochemical research.

- Chemistry It serves as a building block for synthesizing more complex organic compounds.

- Biology It can be used to study biological processes involving pyrimidines.

- Industry It is used in producing various chemicals and materials.

Pyrimidine derivatives are known for their diverse pharmacological properties. Research indicates that ethyl 6-cyclopropyl-2-methylpyrimidine-4-carboxylate exhibits significant biological activity, and studies have shown its potential interactions with various biological targets.

Structure-Activity Relationships

The cyclopropyl substituent in ethyl 6-cyclopropyl-2-methylpyrimidine-4-carboxylate may impart unique steric and electronic properties compared to other pyrimidine derivatives. This structural feature could enhance its biological activity and selectivity towards certain targets, making it a valuable compound for further research and development.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of Ethyl 6-cyclopropyl-2-methylpyrimidine-4-carboxylate, we compare it with analogs such as Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (compound 1, ) and other pyrimidine-based esters.

Table 1: Structural and Functional Comparison

*Calculated based on standard atomic masses.

Substituent Effects on Reactivity and Stability

- Cyclopropyl vs. Thietane Groups: The cyclopropyl group in the target compound imposes significant ring strain and planar rigidity, which may enhance binding specificity in biological targets compared to the thietane group in compound 1.

- Carboxylate Ester vs. Thioacetate : The carboxylate ester in the target compound offers better hydrolytic stability than the thioacetate group in compound 1, which is prone to enzymatic cleavage or nucleophilic attack. This difference impacts bioavailability and metabolic pathways .

Conformational Analysis

Cremer and Pople’s puckering parameters () can rationalize conformational differences. The cyclopropyl ring in the target compound adopts a non-planar "puckered" conformation, contributing to steric hindrance and electronic effects that influence intermolecular interactions. In contrast, the thietane group in compound 1 exhibits less puckering due to sulfur’s larger atomic radius, altering van der Waals interactions .

Preparation Methods

Formation of 2-Vinylpyrimidine Intermediate

A critical intermediate in the synthesis is 4-methyl-2-vinylpyrimidine. This compound is prepared via palladium-catalyzed cross-coupling reactions, such as Suzuki or related vinylation reactions, starting from 2-chloro-4-methylpyrimidine.

-

- Palladium acetate with ligands such as SPhos or dppf.

- Bases like potassium carbonate or potassium phosphate.

- Solvent systems including dioxane/water mixtures.

- Temperatures around 90–100 °C.

-

- Isolated yields of vinylpyrimidine range from 48% to 77% depending on conditions.

- Purification is often achieved by distillation due to volatility, though care is needed to avoid co-distillation of impurities.

-

- Formation of byproducts such as 3-butenyl pyrimidine and dipyrimidinyl ethene can occur, requiring optimization of reaction parameters to minimize these side products.

| Entry | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| 1 | Pd(OAc)2 + SPhos | K3PO4 | Dioxane | 100 | 0.83 | 48 | Moderate yield, some byproducts |

| 7 | Pd(OAc)2 + dppf | K2CO3 | Dioxane/H2O | 90 | 16 | 55 | Improved yield, fewer byproducts |

| 8 | Pd(OAc)2 + dppf | K2CO3 | Dioxane/H2O | 90 | 15 | 77 | Best yield, optimized conditions |

Table 1: Selected conditions for vinylpyrimidine synthesis and yields

Cyclopropanation to Introduce the Cyclopropyl Group

The cyclopropyl substituent at the 6-position is introduced via cyclopropanation of the vinylpyrimidine intermediate. Two main approaches have been documented:

Ethyl Diazoacetate Cyclopropanation:

- Reaction of 4-methyl-2-vinylpyrimidine with ethyl diazoacetate under controlled temperature.

- Yields around 28% after chromatographic purification.

- Safety concerns due to the use of diazo compounds near their decomposition temperature.

Nitrogen Ylide-Mediated Cyclopropanation:

- Use of nitrogen ylides generated from tert-butyl bromoacetate and DABCO (1,4-diazabicyclo[2.2.2]octane).

- This method offers a safer alternative and can be performed on a multi-mole scale.

- Facilitates the formation of trans-cyclopropane carboxylates with potential for chiral resolution.

Both methods require further steps such as ester hydrolysis and chiral resolution when enantiomerically pure compounds are desired.

Introduction of the Ethyl Carboxylate Group

The ethyl ester at the 4-position is generally introduced either during the pyrimidine ring formation or via esterification of the corresponding carboxylic acid intermediate. The ester functionality is important for the compound's chemical reactivity and biological activity.

Detailed Research Findings and Analysis

The palladium-catalyzed vinylation step is sensitive to catalyst type, base, solvent composition, and temperature. Optimal conditions involve Pd(OAc)2 with dppf ligand and K2CO3 base in a dioxane/water solvent system at 90 °C, providing up to 77% yield of the vinylpyrimidine intermediate with minimal byproducts.

Cyclopropanation using ethyl diazoacetate, while effective, poses safety risks due to the thermal instability of diazo compounds. Alternative methods such as nitrogen ylide-mediated cyclopropanation have been developed, offering safer and scalable routes with comparable efficiency.

The chiral resolution of cyclopropyl-substituted pyrimidine carboxylates can be achieved via recrystallization of diastereomeric salts, such as those formed with (S)-1-(1-naphthyl)ethylamine, enabling access to enantiomerically pure compounds for further pharmaceutical development.

The entire synthetic sequence prioritizes robustness and scalability, aiming for routes that minimize purification challenges and avoid hazardous reagents, which is critical for preclinical and industrial production.

Summary Table of Preparation Methods

| Step | Method/Reaction Type | Key Reagents/Catalysts | Yield (%) | Notes |

|---|---|---|---|---|

| Pyrimidine ring formation | Condensation/heterocycle formation | Precursors with appropriate substituents | Variable | Initial ring construction |

| Vinylation at 2-position | Pd-catalyzed cross-coupling | Pd(OAc)2, dppf, K2CO3, dioxane/H2O | Up to 77 | Optimized for minimal byproducts |

| Cyclopropanation at 6-position | Nitrogen ylide or diazo compound | t-butyl bromoacetate/DABCO or ethyl diazoacetate | 28–58 | Ylide method safer and scalable |

| Esterification at 4-position | Ester formation/functionalization | Ethanol or ethyl ester precursors | High | Usually introduced early or via esterification |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.